Divergent Neurotoxicity Mechanisms: 25H-NBOH Induces Progressive Neuronal Loss and Neurogenesis Activation Versus Reversible Toxicity of 25H-NBOMe
In organotypic hippocampal cultures (OHCs), 25H-NBOH and 25H-NBOMe exhibit mechanistically distinct neurotoxicity profiles. Exposure to 25H-NBOMe reduced mature neuron density after 2 days, but this effect stabilized upon drug withdrawal. In contrast, 25H-NBOH required 7 days of exposure to produce neuronal loss, yet this loss continued to progress for at least 7 days after removal from culture medium. Critically, only 25H-NBOH induced progenitor cell differentiation, increasing the density of post-mitotic neurons via activation of the WNT/Beta-catenin pathway components associated with neurogenesis [1].
| Evidence Dimension | Mature neuron density reduction in OHCs (onset) / Recovery post-withdrawal / Progenitor differentiation |
|---|---|
| Target Compound Data | 25H-NBOH: mature neuron loss onset at 7 days; progressive neuron loss continuing 7 days post-withdrawal; progenitor cell differentiation observed (WNT/Beta-catenin pathway activation) |
| Comparator Or Baseline | 25H-NBOMe: mature neuron loss onset at 2 days; neuron density stabilizes post-withdrawal; no progenitor cell differentiation observed |
| Quantified Difference | Onset of neuronal loss: 7 days (25H-NBOH) vs. 2 days (25H-NBOMe). Recovery: absent (25H-NBOH) vs. stabilization (25H-NBOMe). Neurogenesis: activated (25H-NBOH) vs. inhibited (25H-NBOMe). |
| Conditions | Ex vivo organotypic hippocampal slice cultures (OHCs); immunofluorescence and confocal microscopy; transcriptome analysis; drug concentrations not explicitly specified in abstract. |
Why This Matters
For researchers studying hallucinogen-induced neurotoxicity or neuroplasticity, 25H-NBOH provides a unique tool that triggers neurogenesis while exhibiting irreversible toxicity, a profile not replicated by 25H-NBOMe and critical for experimental design.
- [1] Cassiano LMG, et al. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. Heliyon. 2023;9(7):e18080. DOI: 10.1016/j.heliyon.2023.e18080 View Source
